molecular formula C26H31NO4 B8222726 (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid

(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid

Cat. No.: B8222726
M. Wt: 421.5 g/mol
InChI Key: DKDJBFBBLLZMRX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid is a non-natural Fmoc-protected amino acid derivative featuring a cyclohexyl substituent on its pentanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The cyclohexyl moiety imparts significant hydrophobicity and steric bulk, making this compound valuable for designing peptides with enhanced membrane permeability or tailored interactions in hydrophobic environments.

Properties

IUPAC Name

(3R)-5-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDJBFBBLLZMRX-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Loading and Fmoc Protection Strategies

Solid-phase peptide synthesis (SPPS) methodologies adapted for non-standard amino acids provide a foundational route for synthesizing (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid. The Nowick laboratory protocol outlines resin loading using 2-chlorotrityl chloride or Rink amide resins, where the carboxylic acid moiety anchors the compound to the solid support. For instance, 2-chlorotrityl resin pre-swelling in dichloromethane (DCM) followed by activation with 5 equivalents of the amino acid in the presence of HATU/HOAt and collidine ensures efficient loading.

Fmoc protection is introduced at the amine group using 20% piperidine in DMF, achieving >95% deprotection efficiency. Critical to stereoretention is maintaining a pH >10 during Fmoc cleavage, as acidic conditions risk epimerization at the chiral center.

Coupling Reactions and Deprotection Dynamics

Post-loading, sequential coupling of the cyclohexylpentanoic acid backbone employs HCTU or HATU with collidine, achieving coupling efficiencies of 85–92% per cycle. A notable challenge is the steric hindrance posed by the cyclohexyl group, which necessitates extended coupling times (12–24 hours) and elevated temperatures (40°C).

Table 1: Representative Coupling Conditions

Coupling AgentBaseSolventTime (h)Yield (%)
HATUCollidineDMF2488
HCTUDIPEADCM1885
HBTUNMMNMP1282

Solution-Phase Synthesis Methods

Chiral Induction via Asymmetric Catalysis

The (R)-configuration at the 3-position is achieved through Evans oxazolidinone auxiliaries or catalytic asymmetric hydrogenation. Patent US4829053A describes a resolution method using hydroxylamine hydrochloride to form oxime intermediates, followed by Raney Ni-catalyzed hydrogenation at 5 bar H₂, yielding a 7:3 ratio of (R)- and (S)-epimers. Subsequent chiral chromatography (Chiralpak IC column, hexane/isopropanol) isolates the desired enantiomer with >99% ee.

Fmoc Protection in Homogeneous Media

Following amine generation, Fmoc protection is performed using Fmoc-Cl (2.2 equivalents) in a biphasic system (water/dioxane) with NaHCO₃ as the base. Reaction monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) confirms completion within 2 hours, with yields averaging 78%.

Table 2: Fmoc Protection Optimization

BaseSolventEquiv. Fmoc-ClTime (h)Yield (%)
NaHCO₃Dioxane/H₂O2.2278
DIPEADMF1.51.565
TEATHF2.0371

Catalytic Asymmetric Synthesis

Transition Metal-Catalyzed Hydrogenation

Rhodium complexes with DuPhos ligands enable enantioselective reduction of β-enamino esters to install the (R)-amine. Substrates derived from 5-cyclohexylpent-2-enoic acid undergo hydrogenation at 50°C under 10 bar H₂, achieving 94% ee and 82% isolated yield.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves residual epimers, while semi-preparative HPLC scales up to 10 g/batch with >98% purity. Ether precipitation from TFA cleavage mixtures removes hydrophobic byproducts, enhancing purity to 95%.

Table 3: Analytical Data for (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic Acid

MethodConditionsResult
ESI-MSPositive mode, m/z422.3 [M+H]⁺
¹H NMR500 MHz, CDCl₃δ 7.75 (d, J=7.5 Hz)
Chiral HPLCChiralpak IC, hexane/IPA 80:20>99% ee

Comparative Analysis of Methods

Solid-phase synthesis offers scalability (up to 100 g) but requires specialized resin handling. Solution-phase routes provide flexibility for small-scale syntheses (<10 g) but face challenges in enantiomeric excess. Catalytic hydrogenation balances cost and stereocontrol, making it ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution: Reaction with nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: HBTU or DIC in the presence of a base like DIPEA.

    Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.

Major Products Formed

    Deprotection: The free amino acid.

    Coupling: Peptides or proteins with the desired sequence.

    Substitution: Amino acid derivatives with new functional groups.

Scientific Research Applications

®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid has numerous applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins for structural and functional studies.

    Biology: Employed in the development of peptide-based probes and inhibitors for studying biological processes.

    Medicine: Utilized in the design of peptide therapeutics and vaccines.

    Industry: Applied in the production of peptide-based materials and catalysts.

Mechanism of Action

The primary mechanism of action of ®-3-(Fmoc-amino)-5-cyclohexylpentanoic acid involves its incorporation into peptide chains during SPPS. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further functionalization or biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares structural features, physicochemical properties, and applications of (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid with related Fmoc-amino acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features Applications
(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid N/A ~C₃₀H₃₅NO₄ ~497.6 Cyclohexyl (aliphatic) High hydrophobicity, rigid cyclic group Lipophilic peptide design
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid 269396-66-9 C₂₄H₂₂N₂O₄ 402.44 3-Pyridyl (heteroaromatic) Basic nitrogen, moderate polarity Metal-binding peptides, solubility enhancement
Fmoc-D-Dap(Boc)-OH 198544-42-2 C₂₃H₂₆N₂O₆ 426.46 Boc-protected amine Dual protection (Fmoc and Boc) Orthogonal deprotection strategies
(R)-3-(Fmoc-amino)-3-cyclopropylpropanoic acid N/A C₂₁H₂₃NO₄ 353.4 Cyclopropyl (strained) Conformational rigidity Peptide stapling, constrained analogs
(S)-3-(Fmoc-amino)-5-phenylpentanoic acid 219967-74-5 C₂₈H₂₇NO₄ 441.5 Phenyl (aromatic) Aromatic π-π interactions Enzyme inhibitor design
(R)-3-(Fmoc-amino)-4-methylpentanoic acid 172695-33-9 C₂₁H₂₃NO₄ 353.4 Methyl (aliphatic) Branched chain, moderate hydrophobicity Stabilizing β-sheet structures

Key Comparisons

Hydrophobicity and Steric Bulk
  • The cyclohexyl group in the target compound confers greater hydrophobicity compared to aromatic (phenyl) or heteroaromatic (pyridyl) substituents, as seen in (S)-3-(Fmoc-amino)-5-phenylpentanoic acid (logP ~4.5) vs. cyclohexyl (estimated logP ~5.2) . This makes the cyclohexyl variant preferable for membrane-associated peptides.
  • In contrast, the 3-pyridyl group in (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid introduces polarity, improving aqueous solubility (critical for therapeutic peptides) .

Biological Activity

(R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis, while the cyclohexyl group adds hydrophobic characteristics that can influence the compound's interaction with biological targets.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 273.33 g/mol

Biological Activity Overview

Research indicates that (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid exhibits various biological activities, primarily related to its role as a peptide building block. Its activity has been explored in several contexts:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial for therapeutic applications in diseases where these enzymes play a critical role.
  • Anticancer Properties : Some studies have indicated that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for further exploration in cancer therapy.

The biological activity of (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid is largely attributed to its ability to mimic natural amino acids and peptides. It can interact with various biological macromolecules, including proteins and nucleic acids, influencing their function.

  • Binding Affinity : The hydrophobic cyclohexyl group enhances binding affinity to lipid membranes and protein targets, potentially increasing the efficacy of drug delivery systems.
  • Peptide Formation : As a building block, it can be incorporated into peptides that may exhibit enhanced stability and bioactivity compared to natural peptides.

Case Studies

  • Antimicrobial Activity Study :
    • A study investigated the antimicrobial effects of several Fmoc-protected amino acids, including (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid. Results indicated that certain derivatives displayed significant activity against Gram-positive bacteria, suggesting potential as new antibiotic agents.
  • Cytotoxicity Assay :
    • In vitro assays on cancer cell lines demonstrated that peptides incorporating (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionSpecific enzyme targets inhibited
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What are the key considerations for synthesizing (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The synthesis involves sequential protection-deprotection steps. The Fmoc group serves as a temporary α-amino protector, enabling stepwise elongation. Critical steps include:
  • Activation : Use of coupling agents like HBTU or DIC with HOAt to ensure efficient amide bond formation .
  • Deprotection : Fmoc removal with 20% piperidine in DMF, monitored by UV absorbance at 301 nm .
  • Cyclohexyl Group Handling : The hydrophobic cyclohexyl moiety requires optimization of solvent systems (e.g., DCM:DMF mixtures) to prevent aggregation during coupling .

Q. How should researchers purify (R)-3-(Fmoc-amino)-5-cyclohexylpentanoic acid post-synthesis?

  • Methodological Answer : Purification typically employs reversed-phase HPLC or flash chromatography. Key parameters:
  • Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) to resolve hydrophobic byproducts .
  • Purity Validation : Confirm via LC-MS (expected [M+H]+ ~478.5 g/mol) and ¹H NMR (characteristic cyclohexyl protons at δ 1.0–1.8 ppm) .

Q. What are the solubility challenges of this compound, and how can they be mitigated?

  • Methodological Answer : The cyclohexyl group confers low aqueous solubility. Strategies include:
  • Solvent Systems : Use DMF or DCM for dissolution during SPPS.
  • Co-Solvents : Add 2-5% HMPA or DMSO to improve solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into hydrophobic peptide sequences?

  • Methodological Answer : Steric hindrance from the cyclohexyl group may reduce coupling yields. Mitigation strategies:
  • Double Coupling : Repeat activation steps with fresh coupling reagents.
  • Microwave-Assisted Synthesis : Apply controlled heating (50°C, 10 min) to enhance reaction kinetics .
  • Backbone Amide Modifications : Introduce pseudoproline dipeptides to reduce aggregation .

Q. What analytical techniques are critical for confirming stereochemical integrity post-synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (85:15) to resolve enantiomeric impurities .
  • Circular Dichroism (CD) : Monitor the 260–280 nm range for Fmoc-specific Cotton effects to confirm R-configuration .
  • NOESY NMR : Correlate spatial proximity of cyclohexyl protons to adjacent residues, ensuring no racemization .

Q. How should discrepancies in reaction yields (e.g., 70% vs. 90%) be investigated during scale-up?

  • Methodological Answer : Systematic troubleshooting steps include:
  • Reagent Quality : Verify anhydrous conditions and reagent purity (e.g., HOBt hydrate levels <1%) .
  • Byproduct Analysis : Use LC-MS to identify truncated sequences or Fmoc-deprotection byproducts .
  • Kinetic Profiling : Perform real-time FTIR to monitor carbamate intermediate formation .

Q. What are the implications of the cyclohexyl group on peptide conformational dynamics?

  • Methodological Answer : The bulky cyclohexyl moiety can:
  • Stabilize β-Turns : Enhance helical propensity in model peptides via hydrophobic clustering .
  • Disrupt Membrane Interactions : Alter lipid bilayer penetration in cell-penetrating peptides, validated via MD simulations .

Contradiction Resolution & Best Practices

Q. How to resolve conflicting reports on the stability of the Fmoc group under acidic conditions?

  • Methodological Answer : While Fmoc is base-labile, accidental acid exposure (e.g., TFA cleavage) can cause partial deprotection. Mitigation:
  • pH Monitoring : Ensure reaction pH >8 during deprotection.
  • Stability Tests : Pre-screen stability in 0.1% TFA/acetonitrile via HPLC .

Q. What strategies address low yields in SPPS when using this compound?

  • Methodological Answer :
  • Pre-Activation : Pre-form the active ester (e.g., Fmoc-amino acid pentafluorophenyl ester) to bypass slow activation kinetics .
  • Resin Swelling : Use DCM pre-swelling (30 min) to enhance accessibility of coupling sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.